SF-1 antagonist-1

Description

BenchChem offers high-quality SF-1 antagonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SF-1 antagonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

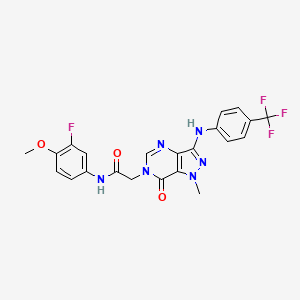

Structure

3D Structure

Properties

Molecular Formula |

C22H18F4N6O3 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-2-[1-methyl-7-oxo-3-[4-(trifluoromethyl)anilino]pyrazolo[4,5-d]pyrimidin-6-yl]acetamide |

InChI |

InChI=1S/C22H18F4N6O3/c1-31-19-18(20(30-31)29-13-5-3-12(4-6-13)22(24,25)26)27-11-32(21(19)34)10-17(33)28-14-7-8-16(35-2)15(23)9-14/h3-9,11H,10H2,1-2H3,(H,28,33)(H,29,30) |

InChI Key |

OMLYJNVWAHFFQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=N1)NC3=CC=C(C=C3)C(F)(F)F)N=CN(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of SF-1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenic Factor 1 (SF-1), a member of the nuclear receptor superfamily encoded by the NR5A1 gene, is a master regulator of endocrine function. It plays a pivotal role in the development and function of the adrenal glands and gonads, controlling the expression of genes essential for steroidogenesis and sex determination.[1][2][3] Given its critical role, aberrant SF-1 activity has been implicated in various pathologies, most notably adrenocortical cancer (ACC), where it is frequently overexpressed and acts as a key driver of tumor cell proliferation.[4][5] This has spurred the development of SF-1 antagonists as a promising therapeutic strategy for these and other hormone-dependent diseases. This technical guide provides an in-depth exploration of the mechanism of action of SF-1 antagonists, with a focus on the well-characterized compound OR-449 and the isoquinolinone class of inhibitors. We will delve into the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize these molecules.

Core Mechanism of Action of SF-1 Antagonists

SF-1 antagonists function by directly binding to the SF-1 protein, thereby modulating its transcriptional activity. The primary mechanism involves interference with the ligand-binding domain (LBD) of SF-1, which in turn prevents the recruitment of co-activators necessary for gene transcription. This leads to a downstream cascade of effects, ultimately inhibiting the expression of SF-1 target genes.

The mechanisms of SF-1 inhibition can be categorized as follows:

-

Competitive Antagonism: Some antagonists may compete with putative endogenous ligands for binding to the LBD.

-

Inverse Agonism: These molecules can reduce the constitutive activity of SF-1 by stabilizing an inactive conformation of the receptor.

-

Receptor Degradation: Certain antagonists might promote the degradation of the SF-1 protein, leading to reduced cellular levels.

The ultimate consequence of SF-1 antagonism is the downregulation of genes crucial for steroid hormone production and cell cycle progression. This dual action makes SF-1 antagonists particularly attractive for the treatment of hormone-driven cancers like ACC.

Key Signaling Pathways Modulated by SF-1 Antagonists

SF-1 function is intricately regulated by several signaling pathways, which in turn are affected by SF-1 antagonists. Understanding these pathways is crucial for elucidating the complete mechanism of action of these compounds.

SF-1 Signaling Pathway

SF-1 directly regulates the transcription of a host of genes involved in steroidogenesis by binding to specific DNA sequences in their promoter regions. Key target genes include those encoding for steroidogenic enzymes such as CYP11A1, CYP17A1, and StAR. The activity of SF-1 is further modulated by post-translational modifications and interactions with other signaling cascades.

Caption: Simplified SF-1 signaling pathway and the inhibitory action of an antagonist.

Modulatory Signaling Pathways

Several upstream signaling pathways can influence SF-1 activity, primarily through post-translational modifications of the SF-1 protein.

-

cAMP/PKA Pathway: Activation of the cAMP/Protein Kinase A (PKA) pathway, often initiated by hormones like ACTH, leads to the phosphorylation of SF-1, enhancing its transcriptional activity.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also lead to SF-1 phosphorylation, contributing to its activation.

-

Wnt Signaling Pathway: The Wnt signaling pathway has been shown to impact SF-1-regulated gene expression.

By inhibiting SF-1, antagonists can effectively blunt the downstream effects of these activating pathways on steroidogenesis and cell proliferation.

Caption: Upstream signaling pathways that modulate SF-1 activity.

Quantitative Data on SF-1 Antagonists

The efficacy of SF-1 antagonists has been quantified through various in vitro and in vivo assays. The following tables summarize key data for OR-449 and related compounds.

Table 1: In Vitro Potency of SF-1 Antagonists

| Compound | Assay Type | Cell Line | IC50 | Reference |

| OR-449 | SF-1 Transcriptional Reporter | CHO | 15-20 nM | |

| OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 nM | |

| OR-907S | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 nM | |

| OR-907R | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | >10 µM | |

| Isoquinolinone 1 | SF-1 Inhibition | - | mid-nanomolar | |

| Isoquinolinone 2 | SF-1 Inhibition | - | mid-nanomolar |

Table 2: In Vivo Efficacy of OR-449 in ACC Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| SJ-ACC3 | 30 mg/kg, daily, oral, 4 weeks | Complete inhibition of tumor growth | |

| SW1939 | 10, 30, or 100 mg/kg, daily, oral, 24 days | Inhibition of tumor growth and improved event-free survival |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. Below are protocols for key experiments used to characterize SF-1 antagonists.

SF-1 Transcriptional Reporter Assay

This assay quantifies the ability of a compound to inhibit SF-1-mediated gene transcription.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for human SF-1.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements.

-

-

Compound Treatment: Transfected cells are treated with a range of concentrations of the SF-1 antagonist or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to luciferase expression, is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

Caption: Workflow for an SF-1 transcriptional reporter assay.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of SF-1 antagonists on DNA synthesis, a marker of cell proliferation.

Protocol:

-

Cell Culture: Adrenocortical carcinoma cells (e.g., SJ-ACC3) are cultured in appropriate growth medium.

-

Compound Treatment: Cells are treated with the SF-1 antagonist or vehicle control for a specified duration (e.g., 5 days).

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium for a short period (e.g., 2-4 hours) to be incorporated into newly synthesized DNA.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

EdU Detection: A fluorescent azide is added, which covalently binds to the ethynyl group of incorporated EdU via a click chemistry reaction.

-

Immunofluorescence Staining: Cells are stained with an antibody against SF-1 to identify the target cell population. A fluorescently labeled secondary antibody is used for detection.

-

Imaging and Quantification: Cells are imaged using a high-content imaging system. The percentage of SF-1 positive cells that are also EdU positive is quantified.

Gene Expression Analysis (RNA Sequencing)

RNA sequencing (RNA-seq) provides a comprehensive view of the changes in gene expression induced by an SF-1 antagonist.

Protocol:

-

Cell Culture and Treatment: ACC cells (e.g., SJ-ACC3) are cultured and treated with the SF-1 antagonist (e.g., 1 µM OR-907S) or vehicle for a defined period (e.g., 3 days).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted.

-

Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the antagonist-treated group compared to the control group.

-

Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SF-1 antagonists in a living organism.

Protocol:

-

Cell Implantation: ACC cells (e.g., 5x10^5 SJ-ACC3 cells) are resuspended in a mixture of HBSS and Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the SF-1 antagonist (e.g., OR-449 at 30 mg/kg) via oral gavage daily, while the control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded after a predetermined period (e.g., 4 weeks) or when tumors in the control group reach a specified size.

-

Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. At the end of the study, tumors may be excised for further analysis (e.g., gene expression, immunohistochemistry).

Conclusion

SF-1 antagonists represent a targeted therapeutic approach with significant potential for the treatment of adrenocortical carcinoma and other diseases driven by aberrant SF-1 activity. Their mechanism of action is centered on the direct inhibition of SF-1 transcriptional activity, leading to the suppression of steroidogenesis and cell proliferation. The in-depth understanding of their interaction with SF-1 and the downstream signaling pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical translation of this promising class of drugs. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. orphagen.com [orphagen.com]

- 2. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Topic: Steroidogenic Factor 1 Inhibitor Function in Steroidogenesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and steroidogenesis.[1][2] It governs the transcription of a cascade of genes essential for the production of steroid hormones in the adrenal glands and gonads.[3][4][5] Given its central role, SF-1 has emerged as a critical therapeutic target for pathologies marked by dysregulated steroid synthesis, such as adrenocortical carcinoma (ACC), endometriosis, and other endocrine disorders. This guide provides a comprehensive technical overview of SF-1's function, the mechanisms of its inhibitors, quantitative efficacy data for known compounds, and detailed experimental protocols for their discovery and characterization.

The Core Function of SF-1 in Steroidogenesis

SF-1 is a transcription factor that is indispensable for the development of primary steroidogenic tissues. Its expression is tightly restricted to the hypothalamic-pituitary-gonadal axis. SF-1 exerts its control by binding to specific DNA response elements in the promoter regions of its target genes, thereby activating their transcription. These targets include virtually all genes required for steroidogenesis, from cholesterol transport proteins to the cytochrome P450 enzymes that catalyze steroid synthesis.

The signaling pathway is often initiated by trophic hormones (e.g., ACTH), which elevate intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn modulates SF-1 activity, leading to the transcription of key steroidogenic genes like the Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 side-chain cleavage enzyme (CYP11A1).

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 4. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Adrenal Malignancy: A Technical Guide to Targeting Steroidogenic Factor 1 in Adrenocortical Cancer

For Immediate Release

This technical guide provides a comprehensive overview of the critical role of Steroidogenic Factor 1 (SF-1) in the pathophysiology of adrenocortical cancer (ACC) and the burgeoning field of SF-1 antagonists as a targeted therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and endocrinology.

Executive Summary

Adrenocortical cancer is a rare and aggressive malignancy with limited therapeutic options and a dismal prognosis. A growing body of evidence has solidified the nuclear receptor Steroidogenic Factor 1 (SF-1), encoded by the NR5A1 gene, as a master regulator of adrenal development and steroidogenesis, and a key driver of ACC tumorigenesis.[1][2][3][4] SF-1 overexpression is a frequent characteristic of ACC, particularly in pediatric cases, and correlates with increased cell proliferation, poor prognosis, and resistance to conventional therapies.[5] This has positioned SF-1 as a highly attractive molecular target for the development of novel anti-cancer agents. This guide details the molecular functions of SF-1 in ACC, summarizes the current landscape of SF-1 antagonists, presents their preclinical efficacy data, and provides detailed experimental protocols for their evaluation.

The Central Role of SF-1 in Adrenocortical Cancer

SF-1 is a transcription factor essential for the development and function of the adrenal glands and gonads. It regulates a broad spectrum of target genes involved in steroid hormone biosynthesis, cell proliferation, and apoptosis. In the context of ACC, amplification and overexpression of the NR5A1 gene lead to dysregulation of these processes, contributing to malignant transformation and tumor progression. Increased SF-1 dosage has been shown to enhance ACC cell proliferation and invasion.

The transcriptional activity of SF-1 is complex and dosage-dependent, meaning that different levels of SF-1 expression can regulate distinct sets of genes, influencing the tumor's phenotype and behavior. This intricate regulatory network underscores the importance of targeting SF-1 as a potential therapeutic intervention to halt the growth and spread of adrenocortical tumors.

The Landscape of SF-1 Antagonists

The development of small molecule inhibitors targeting SF-1 has gained significant momentum. These antagonists are designed to bind to the ligand-binding domain of SF-1, thereby inhibiting its transcriptional activity. Several classes of SF-1 antagonists have been identified and are in various stages of preclinical development.

Isoquinolinone Derivatives and other Small Molecules

Early research identified inverse agonists of the isoquinolinone class that selectively inhibit cell proliferation driven by SF-1 overexpression. More recently, potent and orally bioavailable SF-1 antagonists have been developed, including OR-070, OR-907S, and the clinical candidate OR-449. These compounds have demonstrated significant anti-tumor activity in preclinical models of ACC.

Quantitative Efficacy of SF-1 Antagonists

The preclinical efficacy of various SF-1 antagonists has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

| Antagonist | Assay Type | Cell Line/Model | IC50 | Efficacy | Reference |

| OR-449 | CHO Cell Reporter Assay | CHO | 15-20 nM | - | |

| EdU Incorporation | SJ-ACC3 (PDX) | 500-600 nM | >80% at 10 µM | ||

| Cell Proliferation | R2C (rat Leydig tumor) | 68 nM | >90% inhibition at 1 µM | ||

| OR-907S | CHO Cell Reporter Assay | CHO | 22 nM | - | |

| EdU Incorporation | SJ-ACC3 (PDX) | 500-600 nM | >80% at 10 µM | ||

| Cell Proliferation | R2C (rat Leydig tumor) | 74 nM | >90% inhibition at 1 µM | ||

| OR-070 | Cell Proliferation | R2C (rat Leydig tumor) | 60-100 nM | - | |

| OR-907R (inactive enantiomer) | CHO Cell Reporter Assay | CHO | 2 µM | - | |

| Cell Proliferation | R2C (rat Leydig tumor) | >10 µM | - |

| Antagonist | Animal Model | Dosing | Tumor Growth Inhibition | Reference |

| OR-449 | SJ-ACC3 Xenograft | 30 mg/kg/day (oral) | Complete growth blockage | |

| R2C Xenograft | 30 mg/kg/day (oral) | Complete growth blockage | ||

| OR-070 | R2C Xenograft | 10-30 mg/kg/day (oral) | Significant growth inhibition |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central signaling pathways involving SF-1 in adrenocortical cancer and a typical workflow for the preclinical evaluation of SF-1 antagonists.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of SF-1 antagonists.

Generation of SF-1 Stably Expressing Cell Lines

Objective: To create a cell line with stable, inducible expression of SF-1 for controlled studies of SF-1-dependent proliferation.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Lentiviral or retroviral expression vector containing the human NR5A1 gene under a doxycycline-inducible promoter

-

Packaging plasmids (for lentivirus) or packaging cell line (for retrovirus)

-

Transfection reagent

-

Polybrene

-

Selection antibiotic (e.g., puromycin)

-

Doxycycline

-

Cell culture medium and supplements

Protocol:

-

Vector Construction: Clone the full-length human NR5A1 cDNA into a lentiviral or retroviral vector containing a tetracycline-inducible promoter (e.g., pTRIPZ).

-

Virus Production: Co-transfect the expression vector and packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.

-

Transduction: Plate H295R cells and allow them to adhere. Transduce the cells with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic to eliminate non-transduced cells.

-

Expansion and Validation: Expand the antibiotic-resistant polyclonal population. Validate the inducible expression of SF-1 by treating the cells with doxycycline (1 µg/mL) for 24-72 hours and assessing SF-1 protein levels by Western blot and mRNA levels by RT-qPCR.

Luciferase Reporter Assay for SF-1 Transcriptional Activity

Objective: To quantify the inhibitory effect of compounds on SF-1 transcriptional activity.

Materials:

-

CHO or HEK293T cells

-

Expression vector for a GAL4 DNA-binding domain fused to the SF-1 ligand-binding domain (GAL4-SF1-LBD)

-

Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

SF-1 antagonist compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells with the GAL4-SF1-LBD expression vector and the GAL4 UAS-luciferase reporter plasmid.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the SF-1 antagonist or vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

EdU Incorporation Assay for Cell Proliferation

Objective: To measure the effect of SF-1 antagonists on DNA synthesis in proliferating ACC cells.

Materials:

-

SJ-ACC3 or H295R cells

-

5-ethynyl-2'-deoxyuridine (EdU)

-

SF-1 antagonist compounds

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® EdU reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the SF-1 antagonist for 48-72 hours.

-

EdU Labeling: Add EdU (e.g., 10 µM) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Click Reaction: Perform the click reaction by incubating the cells with the Click-iT® EdU reaction cocktail to fluorescently label the EdU-containing DNA.

-

Staining and Imaging: Stain the cell nuclei with a counterstain. Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantification: Quantify the percentage of EdU-positive cells relative to the total number of cells to determine the proliferation rate.

Quantitative Real-Time PCR (RT-qPCR) for SF-1 Target Gene Expression

Objective: To assess the effect of SF-1 antagonists on the expression of SF-1 target genes.

Materials:

-

ACC cells (e.g., H295R) treated with SF-1 antagonist

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for SF-1 target genes (e.g., CYP11A1, CYP17A1, FATE1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Steroid Hormone Measurement by LC-MS/MS

Objective: To measure the impact of SF-1 antagonists on steroid hormone production by ACC cells.

Materials:

-

Conditioned medium from ACC cells treated with SF-1 antagonist

-

Internal standards (deuterated steroids)

-

Liquid-liquid or solid-phase extraction materials

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation: Spike the conditioned medium with internal standards. Perform extraction to isolate the steroids.

-

LC Separation: Inject the extracted sample onto a liquid chromatography system to separate the different steroid hormones.

-

MS/MS Detection: Detect and quantify the steroid hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of each steroid. Quantify the steroid levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Conclusion and Future Directions

Steroidogenic Factor 1 represents a bona fide therapeutic target in adrenocortical cancer. The development of potent and specific SF-1 antagonists has opened a new and promising avenue for the treatment of this devastating disease. The preclinical data for compounds like OR-449 are highly encouraging, demonstrating significant anti-tumor activity in relevant models of ACC.

Future research should focus on the clinical translation of these promising preclinical findings. The identification of predictive biomarkers of response to SF-1 antagonism will be crucial for patient selection in clinical trials. Furthermore, exploring combination therapies, where SF-1 antagonists are used in conjunction with existing or novel anti-cancer agents, may offer a strategy to overcome resistance and improve patient outcomes. The continued investigation into the intricate biology of SF-1 and its role in ACC will undoubtedly fuel the development of the next generation of targeted therapies for this challenging malignancy.

References

Unveiling the Role of SF-1 Antagonist-1 in Nuclear Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenic Factor 1 (SF-1), a pivotal nuclear receptor, governs the intricate processes of steroid hormone biosynthesis and reproductive development.[1][2][3] Its constitutive activity and critical role in the expression of genes involved in steroidogenesis have positioned it as a significant therapeutic target for a spectrum of pathologies, including hormone-dependent cancers and metabolic disorders.[1][4] This technical guide provides an in-depth exploration of SF-1 antagonist-1, a representative small molecule inhibitor, delving into its mechanism of action, its impact on nuclear receptor signaling pathways, and the experimental methodologies used for its characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction to Steroidogenic Factor 1 (SF-1)

Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a transcription factor that plays an indispensable role in the development and function of the adrenal glands, gonads, pituitary, and hypothalamus. As a member of the nuclear receptor superfamily, SF-1 regulates the expression of a multitude of genes, primarily by binding to specific DNA sequences known as hormone response elements in their promoter regions. This regulation is fundamental for steroidogenesis, the process of producing steroid hormones such as cortisol, aldosterone, and sex steroids.

Unlike many nuclear receptors that are activated by the binding of a specific ligand, SF-1 is considered an orphan nuclear receptor with constitutive activity, meaning it is active even in the absence of an identified endogenous ligand. However, studies have shown that phospholipids can occupy its ligand-binding pocket, suggesting a potential mode of regulation. The constitutive nature of SF-1 makes the development of antagonists or inverse agonists a key strategy for therapeutic intervention in diseases driven by excessive steroid hormone production.

SF-1 Antagonist-1: Mechanism of Action

SF-1 antagonists are a class of small molecules designed to inhibit the transcriptional activity of the SF-1 receptor. These compounds typically function by binding to the ligand-binding domain (LBD) of SF-1, thereby preventing its interaction with co-activators and subsequent recruitment to the DNA, which ultimately blocks the transcription of its target genes. This inhibitory action leads to a reduction in the production of steroid hormones.

Some SF-1 inhibitors may act as competitive antagonists, directly competing with potential endogenous ligands for the binding site, while others can induce conformational changes in the receptor that render it inactive. Another potential mechanism is the promotion of receptor degradation, which would decrease the overall cellular levels of SF-1. The isoquinolinone and alkyloxyphenol classes of compounds have been identified as selective SF-1 inverse agonists.

The following diagram illustrates the generalized mechanism of action of an SF-1 antagonist.

Quantitative Data on SF-1 Antagonists

The potency and efficacy of SF-1 antagonists are quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Here, we summarize the reported IC50 values for representative SF-1 antagonists from different chemical classes.

| Compound Class | Compound Name | Assay Type | Cell Line | IC50 (nM) | Reference |

| Isoquinolinone | SID7969543 | SF-1 Transactivation | - | 760 | |

| Isoquinolinone | SID7970631 | SF-1 Transactivation | - | 260 | |

| Isoquinolinone | SID7970631 | Full-length SF-1 Functional Assay | - | 16 | |

| Isoquinolinone | OR-449 | SF-1 Luciferase Reporter | - | 16 | |

| Isoquinolinone | OR-907S | SF-1 Luciferase Reporter | - | 22 | |

| Isoquinolinone | OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | |

| Isoquinolinone | OR-907S | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | |

| Alkyloxyphenol | AC-45594 | SF-1 Inverse Agonist Assay | - | N/A |

Nuclear Receptor Signaling Pathways and SF-1

SF-1 is a central node in the complex network of nuclear receptor signaling pathways that regulate steroidogenesis. Its expression and activity are modulated by various signaling cascades, and in turn, SF-1 controls the expression of numerous downstream target genes, including those encoding steroidogenic enzymes.

One of the key upstream regulators of SF-1 activity is the Protein Kinase A (PKA) signaling pathway, which is typically activated by pituitary hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads. Phosphorylation of SF-1 by PKA enhances its transcriptional activity. Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the phosphorylation-dependent activation of SF-1.

The downstream targets of SF-1 are numerous and include genes critical for steroid hormone production, such as:

-

CYP11A1 (P450scc): Catalyzes the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroidogenesis.

-

CYP17A1: Involved in the synthesis of progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

-

CYP21A2: Essential for cortisol and aldosterone synthesis.

-

StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria.

-

FATE1: A cancer/testis antigen implicated in apoptosis.

The following diagram illustrates the central role of SF-1 in the nuclear receptor signaling pathway for steroidogenesis.

Experimental Protocols

The identification and characterization of SF-1 antagonists involve a series of well-defined experimental protocols. The following provides a detailed methodology for key assays cited in the literature.

SF-1 Transcriptional Reporter Assay

This cell-based assay is a primary screening method to identify compounds that modulate SF-1 transcriptional activity.

Objective: To quantify the ability of a test compound to inhibit SF-1-mediated gene transcription.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing SF-1 response elements. Cells are engineered to express SF-1 and this reporter construct. Inhibition of SF-1 activity by a test compound results in a decrease in the expression of the reporter gene, which can be measured by a corresponding decrease in luminescence.

Methodology:

-

Cell Culture and Transfection:

-

CHO-K1 (Chinese Hamster Ovary) cells are a suitable cell line.

-

Cells are co-transfected with two plasmids: one encoding the human SF-1 protein (or a Gal4-SF1-LBD fusion protein) and another containing a luciferase reporter gene driven by a promoter with SF-1 response elements (or Gal4 upstream activating sequences).

-

-

Compound Treatment:

-

Transfected cells are seeded into multi-well plates (e.g., 1536-well plates for high-throughput screening).

-

Test compounds are dissolved in DMSO and added to the cell culture medium at various concentrations. A DMSO vehicle control is included.

-

-

Incubation:

-

Cells are incubated with the compounds for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luminescence produced is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal from compound-treated wells is normalized to the signal from DMSO-treated wells (representing 0% inhibition).

-

The percent inhibition is calculated for each compound concentration.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (EdU Incorporation)

This assay assesses the effect of SF-1 antagonists on the proliferation of cancer cells that are dependent on SF-1 activity.

Objective: To measure the anti-proliferative effects of SF-1 antagonists.

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU can be detected using a fluorescent azide that binds to the ethynyl group in a click chemistry reaction. A decrease in EdU incorporation indicates an inhibition of cell proliferation.

Methodology:

-

Cell Culture:

-

Adrenocortical carcinoma (ACC) cell lines, such as SJ-ACC3, which express high levels of SF-1, are used.

-

Cells are seeded in multi-well plates.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of the SF-1 antagonist or a vehicle control (DMSO) for a defined period (e.g., 5 days).

-

-

EdU Labeling:

-

Towards the end of the treatment period, EdU is added to the cell culture medium and incubated for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

-

Cell Fixation and Permeabilization:

-

Cells are fixed with a suitable fixative (e.g., formaldehyde) and then permeabilized to allow the detection reagents to enter the cells.

-

-

EdU Detection:

-

A reaction cocktail containing a fluorescently labeled azide is added to the cells. The azide will covalently bind to the incorporated EdU.

-

-

Immunofluorescence (Optional):

-

To specifically quantify the effect on SF-1 positive cells, cells can be co-stained with an anti-SF-1 antibody.

-

-

Imaging and Analysis:

-

The cells are imaged using a high-content imaging system.

-

The percentage of EdU-positive cells (or SF-1-positive, EdU-positive cells) is quantified.

-

The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of SF-1 antagonists in a living organism.

Objective: To determine the in vivo efficacy of an SF-1 antagonist in reducing tumor growth.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.

-

-

Tumor Cell Implantation:

-

A suspension of human ACC cells (e.g., SJ-ACC3) is mixed with Matrigel and implanted subcutaneously into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

-

Drug Administration:

-

The SF-1 antagonist (e.g., OR-449) is administered to the treatment group, typically via oral gavage, at a specific dose and frequency (e.g., 30 mg/kg daily). The control group receives a vehicle solution.

-

-

Tumor Measurement:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

-

Endpoint and Analysis:

-

The study is continued for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a certain size.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

-

Tumor tissue can be further analyzed for changes in gene expression of SF-1 target genes.

-

The following diagram provides a workflow for the preclinical evaluation of an SF-1 antagonist.

Conclusion and Future Directions

SF-1 antagonists represent a promising therapeutic strategy for a variety of diseases, particularly adrenocortical carcinoma and other hormone-dependent cancers. The continued development of potent and selective SF-1 inhibitors, such as those from the isoquinolinone class, holds significant potential for providing targeted and effective treatments. Future research will likely focus on elucidating the precise molecular interactions between these antagonists and the SF-1 ligand-binding domain, optimizing their pharmacokinetic properties, and exploring their efficacy in a broader range of clinical indications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of SF-1 antagonism into clinical reality.

References

- 1. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inverse agonist activity of steroidogenic factor SF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Antagonists for Steroidogenic Factor-1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of novel small molecule antagonists for Steroidogenic Factor-1 (SF-1). SF-1, a nuclear receptor critical in the development and function of adrenal and gonadal tissues, has emerged as a promising therapeutic target for various pathologies, including adrenocortical carcinoma.[1] This document outlines the core methodologies, from high-throughput screening to lead compound validation, and presents key data on recently identified SF-1 antagonists.

Core Strategy: From High-Throughput Screening to Validated Hits

The discovery of potent and selective SF-1 antagonists typically follows a multi-step workflow designed to efficiently screen large chemical libraries and subsequently characterize the most promising candidates. This process, from initial screening to downstream validation, is crucial for identifying compounds with therapeutic potential.

SF-1 Signaling Pathway

SF-1 is a key regulator of steroidogenesis, controlling the transcription of genes essential for hormone production.[2][3] Its activity is modulated by various signaling pathways, including the PKA and Wnt pathways, which can influence its transcriptional output.[4] Understanding this intricate network is vital for the development of targeted therapies.

Identified Novel SF-1 Antagonist Small Molecules

Several promising small molecule antagonists of SF-1 have been identified through high-throughput screening campaigns. These compounds exhibit potent inhibition of SF-1 activity across various assays.

| Compound Name | Compound Class | IC50 (Transactivation Assay) | IC50 (FRET Assay) | Reference |

| SID7969543 | Isoquinolinone | 760 nM | Not Reported | [5] |

| SID7970631 | Isoquinolinone | 260 nM | Not Reported | |

| OR-449 | Not Disclosed | 15-20 nM | Not Reported | |

| OR-907S | Not Disclosed | 22 nM | Not Reported | |

| AC-45594 | Alkyloxyphenol | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments cited in the identification and validation of SF-1 antagonists are provided below.

Cell-Based SF-1 Transactivation Assay

This assay is a primary screening method to identify compounds that inhibit the transcriptional activity of SF-1.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing SF-1 response elements. In the presence of active SF-1, the reporter gene is transcribed, leading to a measurable signal. Antagonists will inhibit this process, resulting in a decreased signal.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., CHO-K1, HEK293) in appropriate media.

-

Co-transfect cells with an expression vector for SF-1 and a reporter plasmid containing SF-1 response elements upstream of a luciferase gene.

-

Plate the transfected cells into 384-well or 1536-well plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Add the small molecule compounds from the chemical library to the cells at a final concentration of 10 µM.

-

Include appropriate controls: DMSO (vehicle control) and a known inhibitor if available.

-

Incubate the cells with the compounds for 18-24 hours.

-

-

Luciferase Assay:

-

Add a luciferase substrate solution to the wells.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate the percent inhibition for each compound.

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

-

TR-FRET Coactivator Recruitment Assay

This biochemical assay provides a direct measure of a compound's ability to disrupt the interaction between SF-1 and its coactivators.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the proximity of a fluorescently labeled SF-1 protein and a fluorescently labeled coactivator peptide. When the two are in close proximity, FRET occurs. Antagonists that disrupt this interaction will lead to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a solution containing a GST-tagged SF-1 ligand-binding domain (LBD).

-

Prepare a solution of a terbium-labeled anti-GST antibody (donor fluorophore).

-

Prepare a solution of a fluorescein-labeled coactivator peptide (acceptor fluorophore).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compounds at various concentrations.

-

Add the GST-SF-1-LBD to the wells and incubate briefly.

-

Add a pre-mixed solution of the terbium-anti-GST antibody and the fluorescein-coactivator peptide.

-

Incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the ratio against the compound concentration to determine the IC50 value.

-

EdU Cell Proliferation Assay

This assay assesses the effect of SF-1 antagonists on the proliferation of cancer cell lines that are dependent on SF-1 activity.

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during cell proliferation. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescent azide, allowing for the quantification of proliferating cells.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate SF-1 dependent cells (e.g., SJ-ACC3) in a 96-well plate.

-

Treat the cells with various concentrations of the SF-1 antagonist for a designated period (e.g., 72 hours).

-

-

EdU Labeling:

-

Add EdU to the cell culture medium at a final concentration of 10 µM.

-

Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

-

-

Click Chemistry Reaction:

-

Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst.

-

Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

-

Imaging and Analysis:

-

Counterstain the nuclei with a DNA stain (e.g., Hoechst 33342).

-

Image the cells using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of EdU-positive cells to determine the effect of the antagonist on cell proliferation.

-

Logical Progression of Validation

The validation of a potential SF-1 antagonist follows a logical sequence of experiments to build a comprehensive profile of its activity and selectivity.

This technical guide provides a foundational framework for the identification and characterization of novel SF-1 antagonist small molecules. The methodologies and data presented herein are intended to aid researchers in the development of new therapeutic agents targeting SF-1-driven diseases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

The Impact of SF-1 Antagonist-1 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function.[1][2] It plays a pivotal role in the development of the adrenal glands and gonads, and in controlling the expression of genes essential for steroid hormone production.[1][3] Given its critical role, SF-1 has emerged as a significant therapeutic target for a range of conditions, including hormone-dependent cancers like adrenocortical carcinoma (ACC) and metabolic disorders.[4] SF-1 antagonists are a class of small molecules designed to inhibit the transcriptional activity of SF-1, thereby modulating the expression of its target genes and offering a promising avenue for targeted therapy. This technical guide provides an in-depth overview of the effects of SF-1 antagonist-1 on gene expression, detailing the underlying signaling pathways, experimental methodologies for its study, and a summary of its impact on key target genes.

Mechanism of Action and Signaling Pathway

SF-1 antagonists function by binding to the SF-1 receptor, which prevents its interaction with DNA and subsequent transcriptional activation of target genes. These inhibitors can act through various mechanisms, including competitive antagonism at the ligand-binding domain or by inducing conformational changes that impair receptor function. The primary consequence of SF-1 antagonism is the downregulation of genes involved in steroidogenesis and cell proliferation, pathways that are often dysregulated in pathologies like ACC.

The signaling pathway of SF-1 is complex and integrated with other cellular signaling cascades. The cAMP/PKA pathway, for instance, is intimately linked with SF-1's regulation of steroidogenic genes. The activity of SF-1 itself can be modulated by post-translational modifications such as phosphorylation. By inhibiting SF-1, antagonists effectively block these downstream transcriptional events.

Caption: SF-1 signaling and antagonist inhibition pathway.

Quantitative Effects on Gene Expression

The administration of SF-1 antagonists, such as OR-449 and its related compound OR-907S, has been shown to significantly alter the gene expression profile in cancer cells, particularly in adrenocortical carcinoma models. RNA sequencing and quantitative PCR (qPCR) analyses have identified a number of SF-1 responsive genes that are either up- or down-regulated following antagonist treatment. Below is a summary of the observed changes in the expression of key SF-1 target genes.

| Gene | Function | Cell/Model System | Treatment | Fold Change | Reference |

| Down-regulated Genes | |||||

| CYP17A1 | Key steroidogenic enzyme | SJ-ACC3 cells | OR-907S (1 µM) | Dose-dependent decrease | |

| FATE1 | Cancer/testis antigen, apoptosis | SJ-ACC3 cells | OR-907S (1 µM) | Dose-dependent decrease | |

| PAPSS2 | Sulfation pathway | SW1939 & SJ-ACC3 PDX | OR-449 | 2.3-fold (SW1939), 1.6-fold (SJ-ACC3) | |

| SULT2A1 | Sulfation pathway | SW1939 & SJ-ACC3 PDX | OR-449 | 1.2-fold (SW1939), 5-fold (SJ-ACC3) | |

| CYP21A2 | Steroidogenic enzyme | H295R cells | Isoquinolinone inverse agonist | Significant decrease | |

| Up-regulated Genes | |||||

| Multiple Genes | Extracellular matrix organization, EMT | SJ-ACC3 cells | OR-907S (1 µM) | Upregulated (pathway analysis) |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effect of SF-1 antagonist-1 on gene expression.

Cell Culture and Treatment

This protocol is based on methods used for the H295R and SJ-ACC3 adrenocortical carcinoma cell lines.

-

Cell Lines: Human H295R or SJ-ACC3 cells.

-

Culture Medium: For H295R cells, use DMEM/F12 supplemented with 5% cosmic serum and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare a stock solution of SF-1 antagonist-1 (e.g., OR-449) in a suitable solvent (e.g., DMSO).

-

Dilute the antagonist to the desired final concentrations in fresh culture medium. A vehicle control (medium with the same concentration of solvent) must be included.

-

Remove the old medium from the cells and replace it with the medium containing the antagonist or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

RNA Isolation and Purification

-

Objective: To extract total RNA from treated and control cells.

-

Materials:

-

TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Chloroform.

-

Isopropyl alcohol.

-

75% Ethanol (prepared with DEPC-treated water).

-

Nuclease-free water.

-

-

Procedure (using TRIzol):

-

Lyse the cells directly in the culture dish by adding 1 ml of TRIzol reagent per 10 cm² of culture area.

-

Homogenize the lysate by passing it several times through a pipette.

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet once with 1 ml of 75% ethanol.

-

Briefly air-dry the pellet and resuspend in nuclease-free water.

-

Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription and Quantitative PCR (RT-qPCR)

-

Objective: To quantify the expression levels of specific target genes.

-

Materials:

-

Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).

-

dNTPs.

-

Random primers or oligo(dT) primers.

-

RNase inhibitor.

-

qPCR master mix (containing SYBR Green or TaqMan probes).

-

Gene-specific forward and reverse primers.

-

qPCR instrument.

-

-

Procedure:

-

Reverse Transcription (cDNA Synthesis):

-

In a nuclease-free tube, combine 1-2 µg of total RNA, primers, and nuclease-free water.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add the reverse transcription master mix (containing buffer, dNTPs, RNase inhibitor, and reverse transcriptase).

-

Incubate at 37-42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for investigating the effects of an SF-1 antagonist on gene expression.

Caption: Experimental workflow for gene expression analysis.

Conclusion

SF-1 antagonist-1 represents a promising therapeutic strategy for diseases driven by SF-1 activity. Its mechanism of action, centered on the inhibition of SF-1's transcriptional function, leads to significant alterations in the expression of genes involved in critical cellular processes such as steroidogenesis and proliferation. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these effects, which is essential for the development of novel and effective targeted therapies. The ongoing research into compounds like OR-449 highlights the potential of SF-1 antagonism in the treatment of adrenocortical carcinoma and other related disorders.

References

The Therapeutic Potential of Steroidogenic Factor-1 (SF-1) Antagonists in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis with a significant unmet medical need for novel therapeutic interventions. Steroidogenic Factor-1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, has emerged as a promising therapeutic target.[1] Traditionally known as a master regulator of steroidogenesis and endocrine development, recent evidence has illuminated its critical role in central and peripheral metabolic processes.[2][3][4] SF-1 is highly expressed in the ventromedial hypothalamus (VMH), a key brain region for energy homeostasis, as well as in pancreatic β-cells, where it modulates insulin secretion.[3] This technical guide provides an in-depth overview of the therapeutic potential of SF-1 antagonists in metabolic disorders, summarizing preclinical data, detailing key experimental protocols, and visualizing the complex signaling pathways involved.

SF-1 in Metabolic Regulation

SF-1's role in metabolism is multifaceted, extending beyond its classical functions in steroid hormone production.

Central Regulation of Energy Homeostasis

In the central nervous system, SF-1 is predominantly expressed in the VMH, a nucleus integral to the regulation of energy expenditure, glucose sensing, and appetite. SF-1-expressing neurons in the VMH are involved in leptin and insulin signaling pathways that control systemic metabolism. Preclinical studies using genetic models have demonstrated that the deletion of SF-1 in the VMH leads to an obese phenotype, particularly under a high-fat diet, characterized by reduced energy expenditure and impaired glucose tolerance. Conversely, activation of SF-1 neurons can increase energy expenditure and improve insulin sensitivity, highlighting the potential of modulating SF-1 activity to combat obesity.

Peripheral Glucose Homeostasis

Recent studies have identified SF-1 expression in pancreatic β-cells, where it plays a crucial role in glucose-stimulated insulin secretion (GSIS). In rodent models of diet-induced obesity, SF-1 expression in β-cells is upregulated, suggesting a compensatory mechanism to enhance insulin secretion in response to insulin resistance. Overexpression of SF-1 in β-cells potentiates GSIS by improving mitochondrial ATP production, a key step in the insulin secretion pathway. This suggests that SF-1 antagonists could potentially modulate insulin secretion, a therapeutic consideration that requires careful evaluation in the context of different metabolic disease states.

Role in Adipose Tissue

While less characterized than its role in the hypothalamus and pancreas, SF-1 may also influence adipose tissue biology. SF-1 expressing neurons in the VMH have been shown to control inflammation in fat depots associated with high-fat diet-induced obesity. Furthermore, SF-1 is known to regulate the expression of genes involved in lipid metabolism, such as Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), which are involved in the conversion of cholesterol to pregnenolone, a precursor for steroid hormones that can influence adipocyte function. The direct effects of SF-1 antagonists on adipogenesis and lipolysis are an active area of investigation.

SF-1 Antagonists: Preclinical Data

The development of small molecule antagonists targeting SF-1 is an emerging field. While much of the initial focus has been on adrenocortical carcinoma due to SF-1's role in adrenal tumorigenesis, the metabolic implications are significant.

Identified SF-1 Antagonists

Several classes of SF-1 antagonists have been identified, including isoquinolinone-based compounds and proprietary molecules from pharmaceutical companies. Orphagen Pharmaceuticals has developed OR-449, a potent and selective SF-1 antagonist that has been evaluated in preclinical cancer models.

Quantitative In Vitro Data

High-throughput screening and subsequent optimization have yielded SF-1 antagonists with nanomolar potency. The table below summarizes publicly available in vitro data for representative SF-1 antagonists.

| Compound Class | Antagonist Example | Assay Type | Cell Line | Target | IC50 (nM) | Reference |

| Isoquinolinone | SID7969543 | Transactivation | CHO | Full-length SF-1 | 30 | |

| Isoquinolinone | SID7970631 | Transactivation | CHO | Full-length SF-1 | 16 | |

| Proprietary | OR-449 | Transcriptional | CHO | SF-1 | 15-20 | |

| Proprietary | OR-907S | DNA Synthesis | SJ-ACC3 | SF-1+ cells | 500-600 |

Quantitative In Vivo Data

To date, in vivo efficacy data for SF-1 antagonists in metabolic disorder models are limited in the public domain. The majority of available data for compounds like OR-449 comes from preclinical studies in adrenocortical carcinoma (ACC) patient-derived xenograft (PDX) models. These studies, however, provide valuable information on dosing, safety, and target engagement.

| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |

| OR-449 | SJ-ACC3 (ACC PDX) Mouse | 30 mg/kg, oral, daily for 28 days | Tumor Growth | Complete blockage of tumor growth | |

| OR-449 | SW1939 (ACC PDX) Mouse | 10, 30, or 100 mg/kg, oral, daily for 24 days | Tumor Growth | Inhibition of tumor growth | |

| OR-689 | R2C (Leydig cell tumor) Xenograft Mouse | 60 and 100 mg/kg, oral | Tumor Growth | Blocked tumor growth |

While not direct measures of metabolic improvement, the effects on tumor growth at these doses demonstrate target engagement and provide a starting point for designing efficacy studies in metabolic disease models.

Pharmacokinetic Data

Pharmacokinetic studies are crucial for the development of SF-1 antagonists. The following table summarizes available pharmacokinetic parameters for representative compounds in preclinical species.

| Compound | Species | Dose & Route | Cmax | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| S-1 (SARM) | Rat | 10 mg/kg, oral | 1.8 µg/mL | 6.4 | 5.2 | ~60 | |

| S-1 (SARM) | Rat | 10 mg/kg, IV | - | - | 4.9 | - | |

| OR-449 | Mouse, Rat, Dog | oral | - | - | >9 | >20 |

Note: Data for S-1, a Selective Androgen Receptor Modulator, is included to provide an example of pharmacokinetic parameters in rodents for a small molecule targeting a nuclear receptor.

Key Experimental Protocols

Reproducible and robust experimental protocols are essential for the evaluation of SF-1 antagonists. This section provides detailed methodologies for key in vitro and in vivo assays.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the SF-1 ligand-binding domain (LBD).

Objective: To determine the IC50 and subsequently the Ki of a test compound for SF-1.

Materials:

-

Purified recombinant human SF-1 LBD (tagged, e.g., His-tag or GST-tag)

-

Radiolabeled ligand with known affinity for SF-1 (e.g., [3H]-labeled phospholipid or a synthetic agonist)

-

Test compounds (SF-1 antagonists)

-

Scintillation proximity assay (SPA) beads (e.g., copper-coated YSi beads for His-tagged protein)

-

Assay buffer: 50 mM MOPS (pH 7.4), 50 mM NaCl, 10 mM DTT, 0.1% BSA

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Protein Immobilization: Incubate the purified His-tagged SF-1 LBD with SPA beads in the assay buffer to allow for binding of the protein to the beads.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd)

-

Serial dilutions of the test compound (antagonist) or vehicle control.

-

The SF-1 LBD-coated SPA beads.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 1-4 hours), with gentle agitation.

-

Detection: Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Plot the scintillation counts against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

GAL4-SF-1 Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of SF-1.

Objective: To determine the functional antagonist activity of a test compound on SF-1-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T or CHO-K1)

-

Expression plasmid for a GAL4 DNA-binding domain (DBD) fused to the SF-1 LBD (GAL4-SF-1 LBD).

-

Reporter plasmid containing multiple GAL4 upstream activating sequences (UAS) driving a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro]).

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Cell culture medium and reagents.

-

Test compounds (SF-1 antagonists).

-

Luciferase assay system (e.g., Dual-Glo Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-SF-1 LBD expression plasmid, the GAL4-UAS-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. If SF-1 has low basal activity in the chosen cell line, a synthetic SF-1 agonist may be added to stimulate a response that can then be antagonized.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

-

Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing

This in vivo model is the gold standard for evaluating the anti-obesity and metabolic effects of therapeutic candidates.

Objective: To assess the in vivo efficacy of an SF-1 antagonist on body weight, glucose tolerance, insulin sensitivity, and lipid profiles in a model of diet-induced obesity.

Materials:

-

Male C57BL/6J mice (typically 6-8 weeks old at the start of the diet).

-

High-fat diet (HFD; e.g., 60% kcal from fat).

-

Control low-fat diet (LFD; e.g., 10% kcal from fat).

-

Test compound (SF-1 antagonist) formulated for oral gavage.

-

Vehicle control.

-

Equipment for metabolic phenotyping: metabolic cages, glucose meter, insulin ELISA kit, etc.

Procedure:

-

Induction of Obesity: Feed the mice an HFD ad libitum for 8-12 weeks. A control group is fed an LFD. Monitor body weight weekly.

-

Grouping and Treatment: Once the HFD-fed mice have developed a significantly obese phenotype compared to the LFD controls, randomize them into treatment groups (e.g., vehicle control, SF-1 antagonist at various doses).

-

Dosing: Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Monitoring:

-

Body Weight and Food Intake: Measure daily or several times per week.

-

Body Composition: Measure fat and lean mass using techniques like DEXA or qNMR at the beginning and end of the treatment period.

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Perform after an overnight fast. Administer a glucose bolus (i.p. or oral) and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 min).

-

Insulin Tolerance Test (ITT): Perform after a short fast (e.g., 4-6 hours). Administer an insulin bolus (i.p.) and measure blood glucose at various time points.

-

Plasma Analysis: At the end of the study, collect blood to measure plasma levels of insulin, triglycerides, cholesterol, and other relevant biomarkers.

-

-

Data Analysis: Compare the changes in body weight, food intake, body composition, glucose and insulin tolerance, and plasma lipid levels between the vehicle- and antagonist-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline for SF-1 antagonists.

SF-1 Signaling in Metabolic Tissues

The following diagrams illustrate the key signaling pathways involving SF-1 in the ventromedial hypothalamus and pancreatic β-cells.

Experimental and Drug Discovery Workflows

The following diagrams outline a typical workflow for the discovery and preclinical evaluation of SF-1 antagonists for metabolic disorders.

Future Directions and Conclusion

The antagonism of SF-1 presents a novel and promising strategy for the treatment of metabolic disorders. The central role of SF-1 in regulating energy expenditure through the VMH, coupled with its emerging function in modulating insulin secretion from pancreatic β-cells, positions it as a key node in metabolic control. While the preclinical development of SF-1 antagonists is still in its early stages, with much of the current focus on oncology, the therapeutic potential in metabolic disease is clear.

Future research should focus on:

-

Efficacy in Metabolic Models: Conducting comprehensive in vivo studies of SF-1 antagonists in diet-induced and genetic models of obesity and diabetes to generate robust quantitative data on their effects on body weight, glucose homeostasis, and lipid metabolism.

-

Tissue-Specific Effects: Elucidating the precise roles of SF-1 in adipose tissue and the liver to fully understand the systemic metabolic consequences of SF-1 antagonism.

-

Safety and Selectivity: Continued development of highly selective SF-1 antagonists and thorough evaluation of their long-term safety profiles, particularly concerning steroidogenesis and reproductive function.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidogenic factor 1 protects mice from obesity-induced glucose intolerance via improving glucose-stimulated insulin secretion by beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Reproductive Health Research: A Technical Guide to SF-1 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine development and function, playing a pivotal role in the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its intricate involvement in steroidogenesis and the development of reproductive tissues makes it a compelling target for therapeutic intervention in a variety of reproductive health disorders. This technical guide provides an in-depth overview of SF-1 antagonist-1, a class of molecules designed to modulate SF-1 activity, for researchers in reproductive health. We will delve into the core mechanisms of SF-1, the function of its antagonists, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

Introduction to Steroidogenic Factor 1 (SF-1)

SF-1 is a transcription factor that is essential for the development and function of the adrenal glands and gonads.[2] It regulates the expression of a wide array of genes involved in sexual differentiation, steroid hormone production, and reproduction. SF-1 is expressed in the pituitary gland, testes, ovaries, and adrenal glands, where it controls the transcription of genes crucial for steroidogenesis. Deficiencies in SF-1 can lead to adrenal failure, disorders of sex development, and infertility. Conversely, overexpression of SF-1 has been implicated in adrenocortical tumors.

The transcriptional activity of SF-1 is complex and can be modulated by various co-factors and signaling pathways. It binds to specific DNA sequences known as hormone response elements in the promoter regions of its target genes, thereby initiating or suppressing gene transcription.

The Role of SF-1 in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

SF-1 is a critical component of the HPG axis, which governs reproduction. Its expression and activity are tightly regulated at all levels of this axis:

-

Hypothalamus: SF-1 is expressed in the ventromedial hypothalamus (VMH), a region crucial for the regulation of reproductive behavior.

-

Pituitary Gland: In the pituitary, SF-1 regulates the expression of gonadotropin-releasing hormone (GnRH) receptor and the beta-subunits of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

Gonads (Ovaries and Testes): In the gonads, SF-1 is essential for the differentiation of steroidogenic cells and the production of sex steroids, such as estrogen, progesterone, and testosterone. It controls the expression of key steroidogenic enzymes, including those in the cytochrome P450 family.

SF-1 Antagonist-1: Mechanism of Action

SF-1 antagonists are small molecules designed to inhibit the transcriptional activity of SF-1. Their primary mechanism of action involves binding to the ligand-binding domain of the SF-1 protein, which prevents its interaction with DNA and subsequent gene transcription. This inhibition can lead to a decrease in the production of steroid hormones.

Some SF-1 inhibitors may act as competitive antagonists, directly competing with potential endogenous ligands for the binding site. Others might induce conformational changes in the receptor that impair its function. The development of potent and selective SF-1 antagonists, such as OR-449, has provided valuable tools for studying the physiological roles of SF-1 and for exploring its therapeutic potential.

Data Presentation: Quantitative Analysis of SF-1 Antagonists

The following table summarizes key quantitative data for select SF-1 antagonists, providing a comparative overview of their potency and activity.

| Compound Name | Assay Type | Cell Line | IC50 (nM) | Target | Reference |

| OR-449 | SF-1 Transcriptional Activity | CHO | 15-20 | SF-1 | |

| OR-449 | EdU Incorporation (DNA Synthesis) | SJ-ACC3 | 500-600 | SF-1 | |